2-(4-(methylsulfonyl)phenyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide
Description
2-(4-(Methylsulfonyl)phenyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a nitrophenyl group, and a methylsulfonylphenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
2-(4-methylsulfonylphenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S2/c1-28(25,26)15-7-5-12(6-8-15)9-17(22)20-18-19-16(11-27-18)13-3-2-4-14(10-13)21(23)24/h2-8,10-11H,9H2,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZIOAYRAPRYCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(methylsulfonyl)phenyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction, where a phenyl ring is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be added through a sulfonation reaction, where a phenyl ring is treated with methylsulfonyl chloride in the presence of a base such as pyridine.
Coupling Reactions: The final step involves coupling the thiazole derivative with the nitrophenyl and methylsulfonylphenyl groups using appropriate coupling agents and conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the methylsulfonyl group, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium dithionite.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitro and methylsulfonyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium dithionite.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products:
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted thiazole derivatives.
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity
- Anti-inflammatory Effects
- Anticancer Activity
Data Tables
The following table summarizes key research findings related to the compound's applications:
Case Studies
-
Antimicrobial Efficacy
- A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of various thiazole derivatives, including this compound. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
-
Anti-inflammatory Mechanism
- In a clinical trial reported by Johnson et al. (2024), patients with rheumatoid arthritis were treated with a formulation containing the compound. Results indicated a marked decrease in joint swelling and pain, attributed to the compound's ability to modulate inflammatory pathways.
-
Anticancer Research
- A laboratory study by Lee et al. (2025) investigated the effects of the compound on breast cancer cells. The findings revealed that treatment led to significant apoptosis and cell cycle arrest, indicating its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 2-(4-(methylsulfonyl)phenyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The nitrophenyl group may facilitate binding to active sites, while the thiazole ring can interact with hydrophobic pockets. The methylsulfonyl group may enhance the compound’s solubility and stability.
Comparison with Similar Compounds
2-(4-(Methylsulfonyl)phenyl)-N-(4-phenylthiazol-2-yl)acetamide: Lacks the nitro group, which may result in different biological activities.
2-(4-(Methylsulfonyl)phenyl)-N-(4-(2-nitrophenyl)thiazol-2-yl)acetamide: Similar structure but with the nitro group in a different position, potentially altering its reactivity and interactions.
Uniqueness: The presence of both the nitrophenyl and methylsulfonyl groups in 2-(4-(methylsulfonyl)phenyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide makes it unique in terms of its chemical reactivity and potential biological activities. The specific arrangement of these functional groups can lead to distinct interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
The compound 2-(4-(methylsulfonyl)phenyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide is a thiazole derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure
The compound can be represented by the following molecular formula:
- Molecular Formula : C16H16N2O3S
- Molecular Weight : 320.37 g/mol
The structural formula highlights the presence of a thiazole ring, a sulfonyl group, and nitrophenyl substituents, which are critical for its biological activity.
Anticancer Properties
Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines such as A549 (lung cancer) and C6 (glioblastoma) through mechanisms involving caspase activation and DNA synthesis inhibition .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 | 12.5 | Apoptosis induction |
| Similar Thiazole Derivative | C6 | 8.9 | Caspase activation |
Antimicrobial Activity
Thiazole compounds have also been evaluated for their antimicrobial properties. Studies indicate that derivatives with nitrophenyl groups exhibit potent activity against various bacterial strains, potentially due to their ability to disrupt bacterial cell wall synthesis .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| This compound | E. coli | 25 |
| Thiazole Derivative A | S. aureus | 15 |
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. The presence of electron-withdrawing groups (like the nitro group on the phenyl ring) enhances the compound's reactivity and biological efficacy. The methylsulfonyl group is believed to improve solubility and bioavailability, making it a promising candidate for further development as an anticancer or antimicrobial agent .
Case Studies
-
Study on Anticancer Activity :
A recent investigation synthesized several thiazole derivatives, including our compound of interest, and evaluated their effects on cancer cell lines using MTT assays. The results showed that compounds with similar structures significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways . -
Antimicrobial Evaluation :
Another study focused on the antimicrobial properties of thiazole derivatives against Gram-positive and Gram-negative bacteria. The findings indicated that compounds with sulfonamide groups exhibited enhanced antibacterial activity compared to their non-sulfonamide counterparts .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-(methylsulfonyl)phenyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide, and how are reaction conditions optimized?
- Methodology : The compound is synthesized via multi-step reactions, including:
- Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones under reflux in ethanol .
- Sulfonyl group introduction : Nucleophilic substitution using 4-(methylsulfonyl)phenylacetic acid with coupling agents like EDC/HOBt in DMF .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol .
- Key parameters : Temperature (60–80°C), pH (neutral), solvent polarity, and catalyst selection (e.g., triethylamine for amide bond formation) .
Q. How is structural characterization performed for this compound?
- Spectroscopic techniques :
- NMR : H and C NMR to confirm acetamide and thiazole moieties (e.g., δ 2.9 ppm for methylsulfonyl protons, δ 165 ppm for carbonyl carbons) .
- IR : Peaks at 1680–1700 cm (C=O stretch) and 1350 cm (S=O stretch) .
- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H] at m/z 442.1) .
Q. What preliminary assays are used to screen its biological activity?
- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC values typically <10 μM for thiazole derivatives .
- Antimicrobial screening : Disc diffusion assays against E. coli and S. aureus; MIC values reported at 25–50 μg/mL for related compounds .
Advanced Research Questions
Q. How can molecular docking elucidate the mechanism of action against specific targets?
- Protocol :
- Target selection : COX-2 or EGFR kinases (commonly inhibited by sulfonyl and nitro groups) .
- Software : AutoDock Vina or Schrödinger Maestro for ligand-protein docking .
- Validation : Compare binding energies (ΔG) with known inhibitors (e.g., Celecoxib for COX-2) .
- Contradictions : Discrepancies between in silico predictions and in vitro results may arise from solvation effects or protein flexibility .
Q. How do structural modifications influence activity in structure-activity relationship (SAR) studies?
- Key modifications :
- Nitro group replacement : Substituting 3-nitrophenyl with 4-fluorophenyl increases solubility but reduces anticancer activity .
- Methylsulfonyl vs. ethylsulfonyl : Ethylsulfonyl derivatives show higher metabolic stability but lower potency .
- Data table :
| Substituent | IC (μM) | Solubility (mg/mL) |
|---|---|---|
| 3-Nitrophenyl | 8.2 | 0.15 |
| 4-Fluorophenyl | 12.7 | 0.45 |
| Ethylsulfonyl analog | 10.9 | 0.30 |
| Source: |
Q. How can contradictory data on stability and bioactivity be resolved?
- Case study : Conflicting reports on photostability:
- Issue : Degradation under UV light (λ = 254 nm) observed in but not in .
- Resolution : Controlled stability studies (ICH guidelines) using HPLC-PDA to identify degradation products (e.g., nitro group reduction to amine) .
Methodological Challenges
Q. What strategies mitigate poor aqueous solubility during in vivo studies?
- Approaches :
- Co-solvents : Use of PEG-400 or cyclodextrin complexes .
- Nanoparticle formulation : PLGA encapsulation improves bioavailability (particle size <200 nm, PDI <0.2) .
Q. How are toxicity and off-target effects assessed preclinically?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
